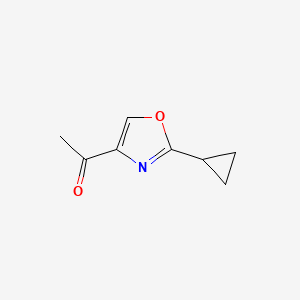
1-(2-Cyclopropyl-1,3-oxazol-4-yl)ethan-1-one
Übersicht
Beschreibung
“1-(2-Cyclopropyl-1,3-oxazol-4-yl)ethan-1-one” is an organic compound with the molecular formula C8H9NO2 . Its structure incorporates an oxazole ring, a five-membered heterocyclic moiety commonly found in various bioactive natural products and pharmaceuticals. This feature might make it a valuable building block or intermediate for synthesizing more complex molecules with potential biological activity.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine with an alkyl halide . The reaction conditions can be adjusted by changing the molar ratio of the amine to alkyl halide and maintaining stable reaction conditions .Molecular Structure Analysis
The molecular structure of “this compound” consists of an oxazole ring attached to a cyclopropyl group and an ethanone group . The InChI code for this compound is 1S/C8H9NO2/c1-5(10)7-4-11-8(9-7)6-2-3-6/h4,6H,2-3H2,1H3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Methods : A study described an efficient method for preparing compounds similar to 1-(2-Cyclopropyl-1,3-oxazol-4-yl)ethan-1-one, emphasizing high yield and purity, which is crucial for industrial applications (H. Ji et al., 2017).
- Structural Studies : Other research focused on confirming the structure of newly synthesized heterocyclic compounds, using techniques like X-ray diffraction, NMR, and IR spectroscopy (B. F. Abdel-Wahab et al., 2023).
Biological Activities
- Antibacterial Properties : Several compounds structurally related to this compound have been found to exhibit significant antibacterial activities against both Gram-positive and Gram-negative bacteria (B. S. Holla et al., 2000).
- Antimycobacterial Activity : In another study, novel derivatives displayed high activity against multidrug-resistant Mycobacterium tuberculosis, showcasing the potential therapeutic applications of these compounds (D. Sriram et al., 2007).
Miscellaneous Applications
- Heterocycle Synthesis : Research has also been conducted on the use of similar compounds for synthesizing various heterocycles, which are important in pharmaceutical chemistry (K. Furuta et al., 1984).
- Fragrance Materials : Although not directly related to this compound, studies have examined similar compounds as fragrance ingredients, assessing their toxicologic and dermatologic properties (J. Scognamiglio et al., 2013).
Eigenschaften
IUPAC Name |
1-(2-cyclopropyl-1,3-oxazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5(10)7-4-11-8(9-7)6-2-3-6/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZJMDCEWYUQOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=COC(=N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B1381874.png)
![[2-Bromo-4,6-bis(trifluoromethyl)phenyl]methanamine](/img/structure/B1381878.png)
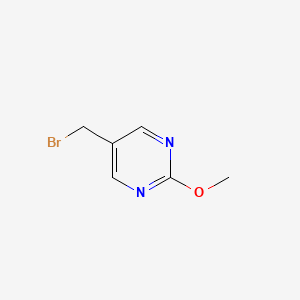
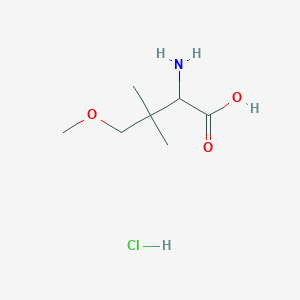
amine hydrochloride](/img/structure/B1381884.png)

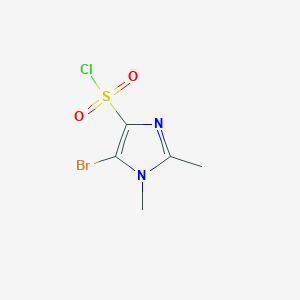
![tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate](/img/structure/B1381887.png)

![5-Bromo-6-fluorobenzo[d]thiazole-2-thiol](/img/structure/B1381890.png)


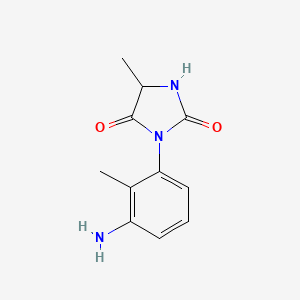
![4-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one hydrochloride](/img/structure/B1381895.png)
